6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a difluoroethyl group, and a tetrahydroquinolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of an appropriate amino-substituted diketone with a difluoroethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a precursor for the synthesis of pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
6-Aminoquinoline
1-(2,2-Difluoroethyl)quinoline
Tetrahydroquinoline derivatives
Uniqueness: 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit properties and reactivity that are not found in other similar compounds, making it a valuable asset in various scientific and industrial applications.
Properties
IUPAC Name |
6-amino-1-(2,2-difluoroethyl)-3,4-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-10(13)6-15-9-3-2-8(14)5-7(9)1-4-11(15)16/h2-3,5,10H,1,4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIDXOQCCJTAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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